
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in an ester linkage. This compound features a 4-methylbenzyl group attached to the sulfur atom and a 2-oxo-2-phenylethanoyl group attached to the carbonyl carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 4-methylbenzyl mercaptan with 2-oxo-2-phenylethanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester linkage can be cleaved by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- S-(4-methoxybenzyl) 2-oxo-2-phenylethanethioate
- S-(4-chlorobenzyl) 2-oxo-2-phenylethanethioate
Uniqueness
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, thereby impacting its interactions with molecular targets and its overall behavior in chemical and biological systems.
Propiedades
Fórmula molecular |
C16H14O2S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
S-[(4-methylphenyl)methyl] 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-7-9-13(10-8-12)11-19-16(18)15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clave InChI |
SJHIJDWGFJKSSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



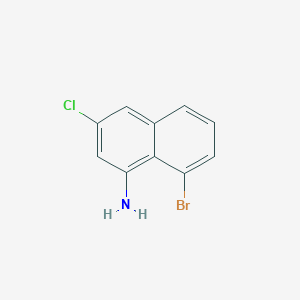
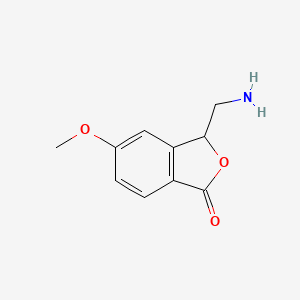
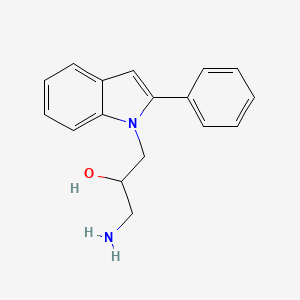

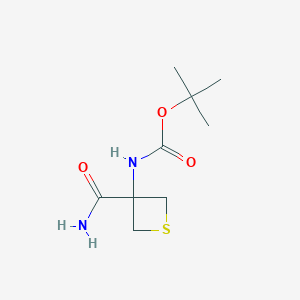

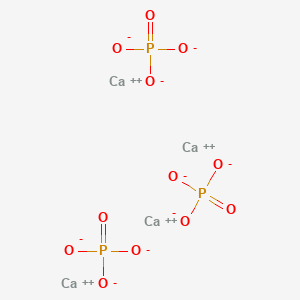

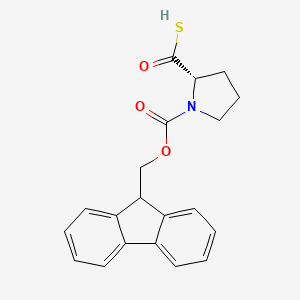
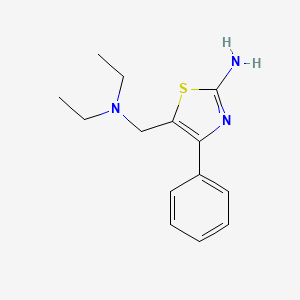

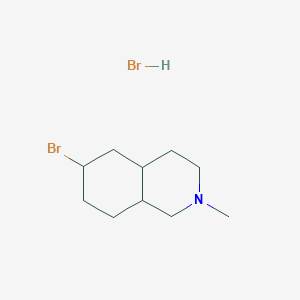
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
